1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene

Description

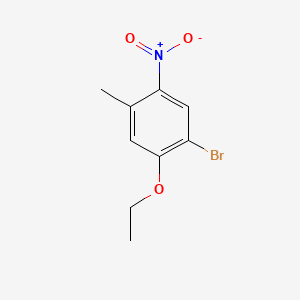

1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene is a multisubstituted aromatic compound featuring bromine, ethoxy, methyl, and nitro functional groups at positions 1, 2, 4, and 5, respectively, on the benzene ring. This configuration imparts unique electronic and steric properties, making it a candidate for applications in organic synthesis, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name |

1-bromo-2-ethoxy-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-3-14-9-4-6(2)8(11(12)13)5-7(9)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBXILXQAWFPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene typically involves multiple steps, starting from simpler benzene derivatives. The general synthetic route includes:

Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

Bromination: Addition of the bromine atom through electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Ethoxylation: Introduction of the ethoxy group via a nucleophilic substitution reaction, often using ethyl iodide or ethyl bromide in the presence of a strong base like sodium ethoxide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique functional groups enable it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Chemical Reactions:

The compound undergoes several key reactions:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles through nucleophilic aromatic substitution. Common reagents include sodium methoxide and potassium tert-butoxide.

- Reduction Reactions: The nitro group can be converted to an amino group using reducing agents like hydrogen gas in the presence of palladium or iron powder.

- Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Medicinal Chemistry

Therapeutic Potential:

Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer activities.

Biological Activity:

The compound's biological effects are attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity: Studies have shown that derivatives can effectively inhibit bacterial growth, including strains like Staphylococcus aureus.

| Cell Line | Effect | Reference |

|---|---|---|

| MCF7 (breast cancer) | Inhibition of proliferation | |

| HeLa (cervical cancer) | Induction of apoptosis | |

| A549 (lung cancer) | Cell cycle arrest |

Material Science

Development of Novel Materials:

In material science, this compound is explored for developing materials with specific electronic and optical properties. Its functional groups allow for modifications that can enhance material performance.

Antimicrobial Efficacy

A notable study demonstrated that derivatives of this compound showed up to 100% inhibition against Staphylococcus aureus at concentrations as low as 12.5 µg/mL . This highlights its potential as a lead compound for developing new antimicrobial agents.

Cancer Cell Studies

Research involving MCF7 cells revealed that treatment with the compound led to significant reductions in cell viability, suggesting its potential therapeutic use in breast cancer treatment. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Mechanism of Action

The mechanism by which 1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene exerts its effects involves its functional groups:

Electrophilic Aromatic Substitution: The bromine and nitro groups influence the reactivity of the benzene ring, directing further substitutions to specific positions.

Nucleophilic Substitution: The ethoxy group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Key analogs from the evidence include:

a) 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene ()

- Substituents : Bromo (1), chloro (2), methoxy (4), nitro (5).

- Methoxy at position 4 (vs. methyl in the target) introduces stronger electron-donating effects, altering ring electronic density.

b) 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene ()

- Substituents : Bromo (1), methoxy (2), fluoro (4), nitro (5).

- Comparison : The fluoro group (position 4) in this compound is smaller and more electronegative than methyl (target), reducing steric hindrance but increasing polarization. Methoxy at position 2 (vs. ethoxy in the target) lowers lipophilicity.

c) 1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene ()

- Substituents : Ethyl (1), fluoro (2), methoxy (4), nitro (5).

- Comparison : Ethyl at position 1 (vs. bromo in the target) eliminates halogen-mediated reactivity (e.g., nucleophilic substitution) but enhances hydrophobic interactions.

Physical and Chemical Properties

Data from analogs () suggest trends:

Key Observations :

- Bromine and nitro groups increase molecular weight and boiling points due to higher polarity and mass.

- Ethoxy groups (target) likely enhance solubility in organic solvents compared to smaller substituents like methoxy or fluoro .

Biological Activity

1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and applications in research, particularly focusing on its antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Nitration : The introduction of the nitro group is achieved using concentrated nitric acid and sulfuric acid.

- Bromination : The bromine atom is added via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

- Ethoxylation : The ethoxy group is introduced through nucleophilic substitution with ethyl iodide or ethyl bromide in the presence of sodium ethoxide.

- Methylation : Finally, a methyl group is added using Friedel-Crafts alkylation with methyl chloride and aluminum chloride as a catalyst.

This compound is characterized by its functional groups, which include:

- A bromine atom that enhances electrophilicity.

- An ethoxy group that can participate in nucleophilic substitution reactions.

- A nitro group that may influence biological activity through redox reactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. Its derivatives have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| This compound | Escherichia coli | 25 µg/mL |

| This compound | Klebsiella pneumoniae | 50 µg/mL |

These results highlight its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies indicate that it may inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting cell cycle progression.

In vitro evaluations have shown that this compound can affect various cancer cell lines:

| Cell Line | Effect | Reference |

|---|---|---|

| MCF7 (breast cancer) | Inhibition of proliferation | |

| HeLa (cervical cancer) | Induction of apoptosis | |

| A549 (lung cancer) | Cell cycle arrest |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Electrophilic Aromatic Substitution : The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, potentially leading to enzyme inhibition.

- Nucleophilic Substitution : The ethoxy group allows for further chemical transformations, enhancing its versatility in biological applications .

Case Studies

Several case studies have illustrated the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed up to 100% inhibition against Staphylococcus aureus at concentrations as low as 12.5 µg/mL .

- Cancer Cell Studies : Research involving MCF7 cells revealed that treatment with the compound led to significant reductions in cell viability, suggesting potential for therapeutic use in breast cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.